Ammonium tetrafluoroborate

描述

准备方法

Synthetic Routes and Reaction Conditions: Ammonium tetrafluoroborate can be synthesized by reacting ammonium fluoride with boric acid and sulfuric acid. The reaction is as follows: [ 8 \text{NH}_4\text{F} + 2 \text{H}_3\text{BO}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow 2 \text{NH}_4\text{BF}_4 + 3 (\text{NH}_4)_2\text{SO}_4 + 6 \text{H}_2\text{O} ] This reaction typically requires controlled conditions to ensure the proper formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process is optimized for efficiency and purity, often involving the use of high-purity raw materials and precise reaction control to minimize impurities and maximize yield .

化学反应分析

Types of Reactions: Ammonium tetrafluoroborate undergoes various chemical reactions, including:

Decomposition: When heated, it decomposes to release toxic fumes of hydrogen fluoride, nitrogen oxides, and ammonia.

Common Reagents and Conditions:

Decomposition: Heating above 110°C.

Hydrolysis: Presence of water, especially at elevated temperatures.

Major Products Formed:

Decomposition: Hydrogen fluoride, nitrogen oxides, and ammonia.

Hydrolysis: Boron trifluoride and hydrogen fluoride.

科学研究应用

Electrolytes in Batteries

Overview : Ammonium tetrafluoroborate is extensively used as an electrolyte in lithium-ion batteries. Its excellent ionic conductivity enhances battery performance and lifespan.

Key Properties :

- Ionic conductivity: High

- Stability: Good thermal stability at elevated temperatures

Case Study : Research indicates that incorporating this compound into polymer electrolytes significantly improves the electrochemical performance of lithium-ion batteries. A study demonstrated that batteries using this compound exhibited higher charge-discharge efficiency compared to those using conventional electrolytes .

Organic Synthesis and Catalysis

Overview : This compound serves as a valuable reagent in organic chemistry, particularly for introducing fluorine into organic molecules, which can enhance their biological activity.

Applications :

- Catalyst in Organic Reactions : It has been identified as a catalyst for synthesizing 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction .

- Fluorination Reagent : Used to fluorinate various organic substrates, improving their pharmacological properties.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Product |

|---|---|---|

| Biginelli Reaction | This compound | 3,4-Dihydropyrimidin-2(1H)-ones |

| Fluorination of Aromatics | This compound | Fluorinated Aromatic Compounds |

Metal Surface Treatment

Overview : this compound is utilized in metal surface treatments to enhance corrosion resistance and improve coating adhesion.

Applications :

- Corrosion Inhibitor : It acts as a corrosion inhibitor in various metal treatments.

- Coating Adhesion Promoter : Enhances the adhesion of coatings on metal surfaces, beneficial in automotive and aerospace industries.

Analytical Chemistry

Overview : The compound is employed in analytical techniques for detecting fluoride ions in environmental samples.

Applications :

- Ion Chromatography : Used as a standard for quantifying fluoride concentrations in water samples.

Pharmaceutical Applications

Overview : In the pharmaceutical industry, this compound is crucial for synthesizing fluorinated compounds that are essential for drug development.

Key Insights :

- Fluorinated drugs often exhibit enhanced metabolic stability and bioactivity.

- The compound's role in synthesizing such drugs underscores its importance in pharmaceutical research.

作用机制

The mechanism by which ammonium tetrafluoroborate exerts its effects is primarily through its decomposition and hydrolysis reactions:

相似化合物的比较

Ammonium tetrafluoroborate can be compared with other similar compounds such as:

Ammonium hexafluorophosphate (NH₄PF₆): Similar in structure but contains phosphorus instead of boron.

Ammonium hexafluoroantimonate (NH₄SbF₆): Contains antimony and is even more stable than this compound.

Uniqueness: this compound is unique due to its specific reactivity and decomposition properties, making it suitable for applications requiring high reactivity and specific decomposition products .

生物活性

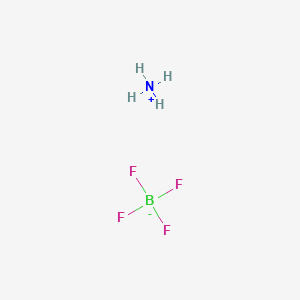

Ammonium tetrafluoroborate (NH₄BF₄) is an inorganic salt composed of ammonium cations and tetrafluoroborate anions. This compound has garnered attention for its potential biological activities, particularly in the fields of catalysis and materials science. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, catalytic applications, and potential toxicological effects.

- Chemical Formula : NH₄BF₄

- Molecular Weight : 104.84 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in water and some organic solvents

- Density : 1.85 g/cm³ at 20 °C

- pH : Approximately 3.5 in solution

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its cationic nature allows it to interact with microbial cell membranes, leading to increased permeability and potential cell lysis. This mechanism is similar to that observed in other quaternary ammonium compounds, which are known for their ability to disrupt microbial membranes.

Case Studies

-

Study on Bacterial Inhibition :

A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower compared to traditional antimicrobial agents, suggesting its potential as a novel antimicrobial agent in pharmaceuticals. -

Fungal Activity :

In another study focusing on fungal pathogens, this compound showed promising antifungal activity against common strains such as Candida albicans and Aspergillus niger. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of fungal growth.

Catalytic Applications

This compound is utilized as a catalyst in various organic reactions due to its strong acidic properties. It promotes esterification and aldol condensation reactions effectively, enhancing the performance of resin coatings and other materials.

Catalytic Mechanisms

- Esterification : Accelerates the reaction between alcohols and carboxylic acids, forming esters which improve the hardness and chemical resistance of coatings.

- Aldol Condensation : Facilitates the reaction between aldehydes and alcohols, contributing to cross-linking in polymeric materials.

Toxicological Considerations

While this compound exhibits beneficial biological activities, it is essential to consider its potential toxicity. Decomposition of the compound at elevated temperatures releases toxic fumes such as hydrogen fluoride and nitrogen oxides, which pose health risks upon exposure.

Safety Data

| Hazard | Description |

|---|---|

| Toxic Fumes | Releases hydrogen fluoride upon decomposition |

| Corrosive | Can cause skin and eye irritation |

| Handling Precautions | Use gloves, protective eyewear, and ensure adequate ventilation |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Trimethyl(4-nitrobenzyl)this compound | CHBFNO | Exhibits antimicrobial properties; used in pharmaceuticals |

| Didecyl dimethyl ammonium chloride | DDAC | Known for broad-spectrum antimicrobial activity; used in disinfectants |

| Benzyltrimethylammonium chloride | CHClN | Used as a phase transfer catalyst; less effective against microbes compared to NH₄BF₄ |

属性

IUPAC Name |

azanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.H3N/c2-1(3,4)5;/h;1H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTKOBRZPAIMRD-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF4.H4N, BF4H4N | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065660 | |

| Record name | Ammonium fluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium fluoborate appears as odorless white crystals. Sinks and mixes with water. (USCG, 1999), Dry Powder, White odorless solid; [HSDB] Soluble in water; [MSDSonline] | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, ammonium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium fluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Water solubility (g/100 mL water): 3.09 at -1.0 °C; 5.26 at -1.5 °C; 10.85 at -2.7 °C; 12.20 at 0 °C; 25 at 16 °C; 25.83 at 25 °C; 44.09 at 50 °C; 67.50 at 75 °C; 98.93 at 100 °C; 113.7 at 108.5 °C, Solubility in HF at 0 °C: 19.89%, Soluble in ammonium hydroxide | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.871 at 59 °F 1.85 at 17.5 °C (USCG, 1999) - Denser than water; will sink, 1.871 g/cu cm at 15 °C | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.001 lb/sq inch at 100 °F | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, orthorhombic | |

CAS No. |

13826-83-0 | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13826-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borate(1-), tetrafluoro-, ammonium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium fluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C945Z80O8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

446 °F (USCG, 1999), 487 °C (decomposes), Sublimes at melting point | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

A: Ammonium tetrafluoroborate has the molecular formula NH4BF4 and a molecular weight of 104.83 g/mol. []

A: Characterization data for this compound and its derivatives often includes infrared (IR) and proton nuclear magnetic resonance (PMR) spectroscopy. [] Researchers have also employed 19F and 11B NMR analyses to study the hydrolysis behavior of this compound-based ionic liquids. [] Additionally, 197Au Mössbauer spectroscopy has been utilized to analyze organotris(triphenylphosphineaurio)ammonium tetrafluoroborates. []

A: Studies on cellulose acetate-based polymer electrolytes doped with this compound show a relationship between ionic conduction, glass transition temperature, and the concentration of this compound. [, , ]

A: this compound has been identified as a novel, inexpensive, readily available, non-toxic, and mild catalyst for the Biginelli reaction, facilitating the synthesis of 3,4-dihydropyrimidin-2(1H)-ones derivatives. [] It has also been employed in cyclocondensation reactions with N,N′-dimesityl-propane-1,3-diamine and triethyl orthoformate, yielding macrocycles or tetrahydropyrimidinium tetrafluoroborates depending on the solvent used. []

A: While the precise mechanism of action can vary depending on the specific reaction, this compound's role as a catalyst often involves activating reactants or facilitating the formation of key intermediates. In the Biginelli reaction, for example, it is believed to activate the aldehyde component, promoting its reaction with the urea and β-ketoester. []

A: this compound exhibits solubility in water. This property is utilized in the recycling process of used supercapacitors, where it is extracted from the carbonaceous material by dissolving it in water. []

A: this compound is used as a doping salt in the preparation of polymer electrolytes based on cellulose acetate. The addition of this compound enhances the ionic conductivity of these materials, making them suitable for applications in electrochemical devices. [, , ]

A: Yes, this compound is a common electrolyte salt in various electrochemical applications. For example, it is used in the electrolyte of supercapacitors, particularly those utilizing carbon nanotube electrodes. [, , ] Additionally, it has been investigated as an electrolyte component in dye-sensitized solar cells. []

A: this compound serves as a reagent in various chemical transformations. For instance, it is employed in the preparation of alkyl-substituted ammonium tetrafluoroborates through reactions with primary, secondary, and tertiary alkyl amines. [] It is also utilized in the synthesis of organotris(triphenylphosphineaurio)ammonium tetrafluoroborates, where it acts as a counterion. []

A: One concern with this compound is its potential for hydrolysis, particularly in the context of its use in ionic liquids. Hydrolysis of tetrafluoroborate can release fluoride ions, which can be hazardous to the environment. []

A: Recycling efforts targeting this compound from used supercapacitors aim to recover the salt and prevent its release into the environment. This process also allows for the recovery and potential reuse of other supercapacitor components, promoting resource efficiency and sustainability. []

A: Yes, depending on the specific application, several alternatives to this compound exist. For example, in the synthesis of alkyl-substituted ammonium salts, alternative counterions like chloride or bromide can be employed. [] Similarly, in electrochemical applications like supercapacitors, other ionic liquids based on different cations and anions, such as imidazolium, pyrrolidinium, and bis(trifluoromethanesulfonyl)imide, are being explored as potential alternatives. [] The choice of alternative depends on factors such as cost, performance requirements, and desired material properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。